

Comparative Guide: Mass Spectrometry Profiling of Iodo-Amino-Indazoles

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Compound of Interest

Compound Name: 4-fluoro-3-iodo-2H-indazol-6-amine
CAS No.: 885522-62-3
Cat. No.: B3293744

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Executive Summary: The "Heavy" Advantage

In drug discovery, identifying the halogen position on an indazole core is crucial for Structure-Activity Relationship (SAR) studies. Iodo-amino-indazoles exhibit a distinct MS profile compared to their chloro- and bromo- counterparts.

While Chloro- and Bromo-indazoles rely on isotopic patterns for identification, Iodo-indazoles rely on mass defect and bond lability. The C-I bond is significantly weaker than C-Br or C-Cl, leading to a "fragile" fragmentation pathway where iodine loss often competes with or precedes the characteristic indazole ring opening (RDA).

Performance Matrix: Iodo vs. Alternatives[1]

Feature	Iodo-Amino-Indazole	Bromo-Amino-Indazole	Chloro-Amino-Indazole
Isotope Pattern	Monoisotopic (Single peak)	Doublet (~1:1 ratio,)	Doublet (~3:1 ratio,)
Mass Defect	Negative (High mass defect, shifts to lower fractional mass)	Moderate	Positive
C-X Bond Energy	Weak (~65 kcal/mol)	Medium (~81 kcal/mol)	Strong (~95 kcal/mol)
Primary Fragment	[M+H - I] or [M+H - HI] (De-iodination dominates)	Mixed: Ring cleavage & [M+H - Br]	Ring Cleavage (HCN loss) dominates; Cl retained
In-Source Frag.	High Risk (Iodine falls off in source)	Low Risk	Minimal Risk

Technical Deep Dive: Fragmentation Mechanics

The "Fragile" C-I Bond Mechanism

The fragmentation of iodo-amino-indazoles under Electrospray Ionization (ESI-MS/MS) is governed by the competition between homolytic cleavage of the iodine and heterolytic cleavage of the pyrazole ring.

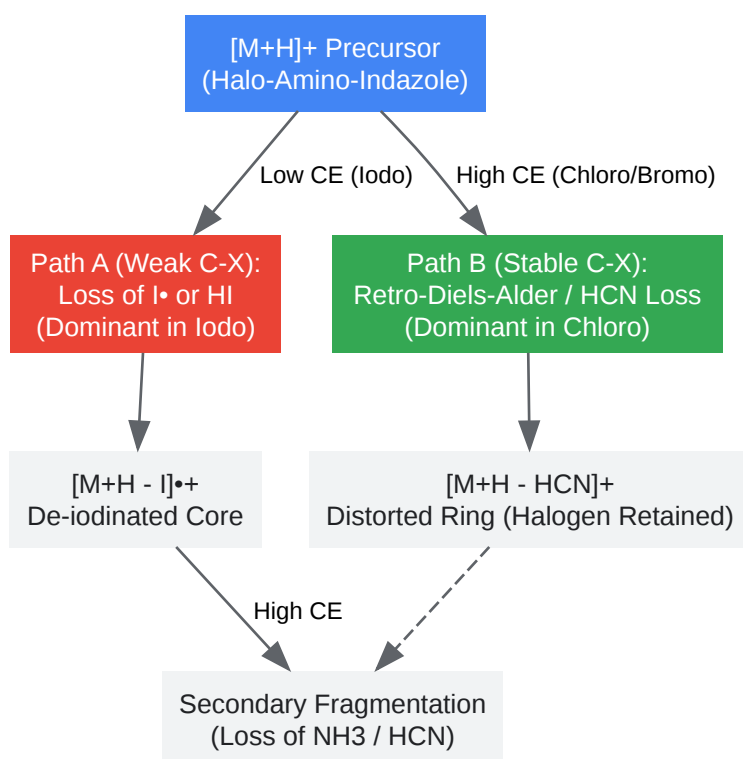
- Iodine Loss (The Dominant Pathway):** Due to the low Bond Dissociation Energy (BDE) of the C-I bond, the collision-induced dissociation (CID) energy required to eject the iodine atom is often lower than that required to shatter the aromatic ring. This results in a prominent [M+H - I] radical cation or [M+H - HI] cation.

- Indazole Ring Opening (The Diagnostic Pathway): The characteristic "fingerprint" of an indazole is the loss of HCN (27 Da) or N

(28 Da). In iodo-compounds, this pathway is often secondary to iodine loss, whereas in chloro-compounds, it is the primary pathway.

Comparative Fragmentation Pathways

The following diagram illustrates the divergent pathways for Iodo- vs. Chloro-indazoles.



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Figure 1: Divergent fragmentation logic. Iodo-analogs favor Path A (Halogen loss) due to weak BDE, while Chloro-analogs favor Path B (Ring cleavage) due to strong C-Cl bonds.

Experimental Validation Protocol

To validate the structure of an iodo-amino-indazole, you cannot rely on a single scan. You must employ a Self-Validating Energy Ramp protocol to distinguish the labile iodine from the stable core.

Protocol: Step-by-Step ESI-MS/MS Characterization

Objective: Differentiate 4-, 5-, 6-, or 7-iodo isomers and confirm iodine presence without isotopic aid.

Materials:

- Instrument: Q-TOF or Orbitrap (High Resolution is preferred for mass defect analysis).
- Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.

Workflow:

- Soft Ionization Check (Source Optimization):
 - Setting: Set Source Temperature < 300°C and Fragmentor Voltage low (e.g., 80V).
 - Rationale: Iodo-indazoles suffer from in-source fragmentation. If you see a large peak at [M-I], your source is too harsh. You must see the intact [M+H]⁺ to confirm the molecular weight.
- The "Energy Ladder" Experiment:
 - Acquire MS/MS spectra at three distinct Collision Energies (CE).
 - Low CE (10-15 eV): Look for the precursor [M+H]⁺ survival. Minimal fragmentation expected.
 - Medium CE (20-30 eV):
 - Iodo-Indazole:^[1]^[2] Dominant peak should be [M+H - I] or [M+H - HI].
 - Chloro-Indazole: Dominant peak should be [M+H - HCN].
 - High CE (40+ eV): Complete pulverization. Look for the "Amino-Indazole Core" ions (m/z ~134 for unsubstituted amino-indazole) to confirm the scaffold.
- Neutral Loss Scan (Triple Quadrupole Only):

- Set a Neutral Loss scan for 127 Da (Iodine radical) or 128 Da (HI).
- Result: Only Iodo-precursors will appear. This filters out biological matrix noise effectively.

Analytical Data Reference

Use this table to interpret your spectral data.

Table 1: Diagnostic Ions and Energetics

Fragment Ion	m/z Transition (approx)	Origin	Relative Abundance (Iodo)	Relative Abundance (Chloro)
Precursor	[M+H] ⁺	Molecular Ion	High (Low CE)	High (Low/Med CE)
De-Halogenated	[M+H - X] ⁺	Loss of Halogen	100% (Base Peak)	< 10%
Ring Cleavage 1	[M+H - HCN] ⁺	Pyrazole opening	20-40%	100% (Base Peak)
Ring Cleavage 2	[M+H - NH ₃] ⁺	Amino group loss	< 10% (unless alkylated)	< 10%
Double Loss	[M+H - X - HCN] ⁺	Core breakdown	High (High CE)	Medium (High CE)

Differentiation of Isomers (Regiochemistry)

Distinguishing where the iodine is (e.g., 5-iodo vs 6-iodo) is difficult by MS alone. However, Ortho-effects can provide clues:

- 4-Iodo-5-amino: If the iodine and amino groups are adjacent (ortho), you may see a unique cyclic dehydration or loss of NH₂-I (uncommon but possible) due to proximity effects, or enhanced loss of HI compared to non-adjacent isomers.
- N-Iodo: If the iodine is on the Nitrogen (rare/unstable), it will leave immediately in the source (very labile).

References

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